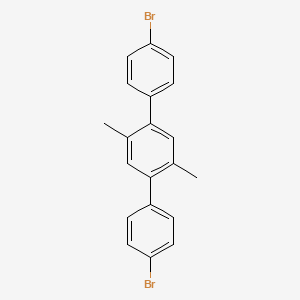

![molecular formula C13H20Cl2N2 B1280912 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride CAS No. 88185-31-3](/img/structure/B1280912.png)

1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis . These methods could potentially be adapted for the synthesis of "1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride" by choosing appropriate starting materials and reaction conditions.

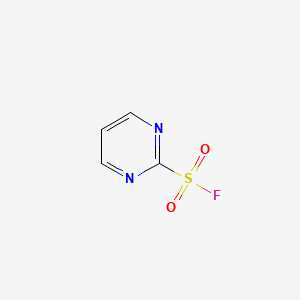

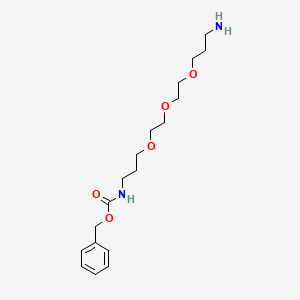

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR , and the complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using DEPT, H-H COSY, HMQC, and HMBC techniques . These methods would be applicable for analyzing the molecular structure of "1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride."

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The papers describe reactions such as Mannich’s reaction , the action of piperazine with dibasic acid chlorides , and aminolysis . These reactions are crucial for modifying the piperazine core to achieve desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The solid-state structure of a piperazine derivative was found to be strongly hydrogen-bonded . The hydrochloride salts of piperazine derivatives are typically more soluble in water, which is relevant for their pharmacological evaluation. The papers do not provide detailed physical property data, but such properties are typically assessed using standard analytical techniques in chemistry.

Wissenschaftliche Forschungsanwendungen

Pharmacological Evaluation

A study by Kumar et al. (2017) synthesized a series of novel derivatives of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine and evaluated their antidepressant and antianxiety activities. This research suggests potential applications in mental health treatment (Kumar et al., 2017).

Chemical Synthesis and Applications

Shakhmaev et al. (2016) explored the synthesis of flunarizine, which includes 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, highlighting its use in industrial production and medical applications such as treating migraines and epilepsy (Shakhmaev et al., 2016).

Crystallographic Analysis

Research by Jasinski et al. (2011) conducted crystallographic analysis of cinnarizinium, a compound related to 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, providing insights into its molecular structure and potential for further chemical studies (Jasinski et al., 2011).

Anticancer Potential

A study by Yurttaş et al. (2014) on derivatives of 1,2,4-triazine bearing piperazine amide moiety, including compounds similar to 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, found promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

Hypolipidemic Activity

Ashton et al. (1984) synthesized a series of piperazines, including a derivative of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, and evaluated their potential in lowering serum lipid levels, indicating a role in treating hyperlipidemia (Ashton et al., 1984).

Allosteric Enhancers of Receptors

Romagnoli et al. (2008) synthesized and evaluated derivatives of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine as potential allosteric enhancers of the A1 adenosine receptor, pointing towards its application in receptor modulation (Romagnoli et al., 2008).

Wirkmechanismus

While the specific mechanism of action for “1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride” is not available, it’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites . Piperazine is a GABA receptor agonist, and it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;;/h1-7,14H,8-12H2;2*1H/b7-4+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCFTTDNUVTMRS-RDRKJGRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C/C=C/C2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

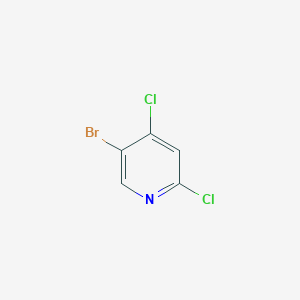

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)